molecular formula C27H21NO4 B14324244 [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate CAS No. 103620-23-1

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate

Cat. No.: B14324244
CAS No.: 103620-23-1
M. Wt: 423.5 g/mol
InChI Key: LWLZRXSNANBADU-DQEYMECFSA-N
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Description

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate is a complex organic compound with a unique structure that includes a benzoyloxy group and a tetrahydrobenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydrobenzoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydrobenzoquinoline core.

    Introduction of the Benzoyloxy Group: The hydroxyl group on the tetrahydrobenzoquinoline core is then esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative.

    Final Esterification: The final step involves the esterification of the remaining hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, leading to changes in their activity. The tetrahydrobenzoquinoline core can also interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as quinine and quinidine.

    Benzoyloxy Derivatives: Compounds with benzoyloxy groups, such as benzoyl peroxide.

Uniqueness

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate is unique due to its combination of a tetrahydrobenzoquinoline core and benzoyloxy groups. This combination provides the compound with unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

103620-23-1

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate

InChI

InChI=1S/C27H21NO4/c29-26(18-8-3-1-4-9-18)31-24-16-14-20-21-12-7-17-28-23(21)15-13-22(20)25(24)32-27(30)19-10-5-2-6-11-19/h1-13,15,17,24-25H,14,16H2/t24-,25-/m0/s1

InChI Key

LWLZRXSNANBADU-DQEYMECFSA-N

Isomeric SMILES

C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C=CC3=C2C=CC=N3)C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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